Structural Determinants for AKR1C3 Inhibition: Unique Pyridazine Core versus Phenyl/Thiophene Analogs
The compound's pyridazine core is a critical differentiator for AKR1C3 inhibitory activity within the morpholylurea class. SAR studies on this chemotype demonstrate that the nature of the terminal aromatic ring attached to the piperazine linker directly dictates potency. While a simple unsubstituted piperazine core yields no data, the general class shows that electron-withdrawing lipophilic substituents on a phenyl ring enhance activity, and an H-bond acceptor on the terminal ring is also positive for activity [1]. This compound's cyclopropylpyridazine ring contains two nitrogen atoms capable of acting as H-bond acceptors, a feature absent in the most potent phenyl analogs like (4-(4-chlorophenyl)piperazin-1-yl)(morpholino)methanone (IC50 ~100 nM) [2]. This structural divergence means it explores a new vector in the enzyme's lipophilic pocket, aiming for a distinct interaction profile with Phe311 and other active site residues [1].
| Evidence Dimension | Molecular target: AKR1C3 enzyme inhibition |
|---|---|
| Target Compound Data | No specific IC50 data available. Contains a pyridazine core capable of acting as an H-bond acceptor. |
| Comparator Or Baseline | (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone (typical phenyl analog); IC50 ~100 nM against AKR1C3 [2]. |
| Quantified Difference | Potency shift is currently unquantified. The structural difference implies a move from a monosubstituted phenyl ring to a disubstituted heterocyclic pyridazine, changing electron distribution and H-bonding potential. |
| Conditions | SAR analysis from in vitro AKR1C3 enzyme inhibition assays on the general morpholylurea chemotype [1]. The co-crystal structure of the comparator compound with AKR1C3 is available (PDB: 4HMN) [2]. |
Why This Matters
Selecting this compound over a common phenyl analog allows exploration of a novel chemical motif for AKR1C3 interaction, potentially leading to unique selectivity and potency profiles unobtainable with simpler ring systems.
- [1] Flanagan, J. U., Atwell, G. J., Heinrich, D. M., Brooke, D. G., Silva, S., Rigoreau, L. J., ... & Denny, W. A. (2014). Morpholylureas are a new class of potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry, 22(3), 967-977. View Source
- [2] RCSB PDB. 4HMN: Crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 in complex with (4-(4-chlorophenyl)piperazin-1-yl)(morpholino)methanone. View Source
